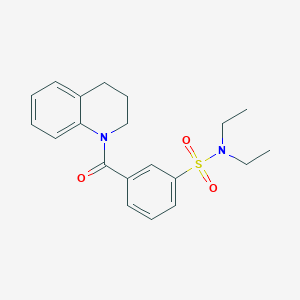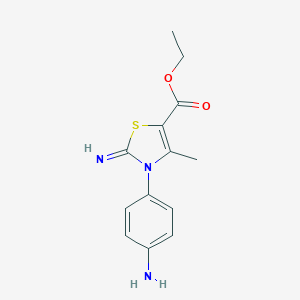![molecular formula C15H23N3O2 B262457 2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B262457.png)
2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide, also known as HPPPA, is a chemical compound that has been widely studied for its various applications in scientific research. This compound is a piperazine derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied. In
Wissenschaftliche Forschungsanwendungen
2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide has been extensively studied for its various applications in scientific research. It has been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. 2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide has also been studied for its potential use in cancer therapy, as it has been found to inhibit the proliferation of cancer cells.
Wirkmechanismus
The mechanism of action of 2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide involves its ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS). 2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide has also been found to inhibit the activity of various enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. Additionally, 2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and nitric oxide (NO), in various tissues. 2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in various tissues. Additionally, 2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide has been found to inhibit the growth and proliferation of cancer cells, both in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide in lab experiments is its ability to scavenge free radicals and inhibit oxidative stress, making it a potential candidate for the treatment of various diseases. Additionally, 2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide has been found to exhibit low toxicity and good bioavailability, making it a safe and effective compound for use in lab experiments. However, one of the main limitations of using 2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide in lab experiments is its relatively high cost, which may limit its use in large-scale studies.
Zukünftige Richtungen
There are several future directions for research on 2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide. One area of research could focus on the development of novel derivatives of 2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide that exhibit improved efficacy and lower toxicity. Additionally, future research could focus on the use of 2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide in combination with other compounds for the treatment of various diseases. Finally, further studies are needed to elucidate the precise mechanism of action of 2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, 2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide is a piperazine derivative that has been extensively studied for its various applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. 2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide has the potential to be a valuable compound for the treatment of various diseases, and further research is needed to fully understand its potential.
Synthesemethoden
The synthesis of 2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide can be achieved using various methods, including the reaction of N-phenylglycine with 3-chloropropanol in the presence of piperazine, followed by the addition of sodium hydroxide and acetic anhydride. Another method involves the reaction of N-phenylglycine with 3-hydroxypropylpiperazine in the presence of acetic anhydride and pyridine. Both of these methods have been reported to yield 2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide in high yields and purity.
Eigenschaften
Produktname |
2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide |
|---|---|
Molekularformel |
C15H23N3O2 |
Molekulargewicht |
277.36 g/mol |
IUPAC-Name |
2-[4-(3-hydroxypropyl)piperazin-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C15H23N3O2/c19-12-4-7-17-8-10-18(11-9-17)13-15(20)16-14-5-2-1-3-6-14/h1-3,5-6,19H,4,7-13H2,(H,16,20) |
InChI-Schlüssel |
TYHNAJXHHVXGGV-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCO)CC(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
C1CN(CCN1CCCO)CC(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-3-(2-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B262376.png)
![6',7'-Dimethoxy-1'-(methylsulfanyl)-3',4'-dihydrospiro[cyclopentane-2,3'-isoquinoline]](/img/structure/B262377.png)

![N-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-chlorophenyl]acetamide](/img/structure/B262385.png)



![1-[2-(1h-Imidazol-5-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B262398.png)
![(6E)-6-[[6-amino-2-(methylamino)-4H-1,3,4-oxadiazin-5-yl]imino]cyclohexa-2,4-dien-1-one](/img/structure/B262403.png)
![Ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)-pyridin-4-ylmethyl]piperazine-1-carboxylate](/img/structure/B262405.png)
![4-methoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzenesulfonamide](/img/structure/B262406.png)

![Ethyl 3-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-imino-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B262410.png)
![N-(3-cyanothiophen-2-yl)-2-[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B262412.png)